3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile
説明
This compound features a pyrrolidine ring linked to a benzonitrile group via a carbonyl bridge, with a 3,4-dihydroisoquinoline moiety attached to the pyrrolidine nitrogen. Its synthesis involves a two-step process:
Step 1: Coupling of 3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid with 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol using BOPCl and DIPEA in DCM (93% yield after prep-TLC purification) .
Step 2: Deprotection of the tert-butyl group with HCl in ethyl acetate, followed by prep-HPLC purification to yield the final compound (52% yield) .
Key analytical data includes LCMS (m/z: 480.2 [M+1]) and ¹H NMR (CD3OD, 400 MHz) confirming the structure .
特性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-13-16-4-3-7-18(12-16)21(25)24-11-9-20(15-24)23-10-8-17-5-1-2-6-19(17)14-23/h1-7,12,20H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVYMLGXQSIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can be performed either through a concerted or stepwise mechanism . The stereochemistry of the dipolarophile plays a crucial role in determining the configuration of the pyrrolidine ring .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cycloaddition: The pyrrolidine ring can be formed through cycloaddition reactions, which are highly stereospecific.
科学的研究の応用
Medicinal Chemistry
Pharmaceutical Development
This compound is being investigated for its potential biological activities, making it a candidate for pharmaceutical development. Its structural components suggest possible interactions with biological targets, which can lead to the development of new therapeutic agents. For instance, compounds similar to this one have shown promising results in anticancer activity and other therapeutic areas such as neuroprotection and anti-inflammatory effects .
Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. Research indicates that the isoquinoline moiety may enhance the compound's ability to interact with biological pathways, potentially leading to various pharmacological effects .
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable chemists to create derivatives with tailored properties for specific applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One notable method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can be performed through either concerted or stepwise mechanisms. This versatility in synthesis allows for modifications that can enhance the compound's properties and applications .
Biological Studies
Interaction with Biological Targets
Research into the biological interactions of this compound has revealed its potential in understanding various biochemical pathways. Studies have shown that it can influence cellular processes and may be involved in pathways related to cancer proliferation and apoptosis .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in inhibiting cancer cell lines. For example, a series of derivatives derived from similar structures were tested against human cancer cell lines (HCT-116 and MCF-7), demonstrating significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . Such findings highlight the potential of this compound in cancer research.
作用機序
The mechanism of action of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Structural Analogs and Substituent Variations
The following table highlights structural differences among analogs synthesized in the same patent (EP 4 219 465 A2):
| Compound Name | Core Structure | Key Substituents/Modifications | Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-benzonitrile | 3,4-Dihydroisoquinoline, benzonitrile | Nitrile, carbonyl, tertiary amine | [1] |
| N-(3-(3,4-DIHIQ*-2-yl)-2-HP**)benzamide | Benzamide-pyrrolidine | Hydroxypropyl, dihydroisoquinoline | Amide, hydroxyl | [1, 2] |
| 3-Amino-N-(3-(3,4-DIHIQ-2-yl)-2-HP)benzamide | Benzamide | Amino group at C3 of benzene ring | Amide, primary amine | [2] |
| 4-Acetamido-N-(3-(3,4-DIHIQ-2-yl)-2-HP)benzamide | Benzamide | Acetamido group at C4 of benzene ring | Amide, acetamide | [4] |
| N-(3-(3,4-DIHIQ-2-yl)-2-HP)-3-((THP***-4-yl)amino)benzamide | Benzamide | Tetrahydro-2H-pyran-4-ylamino group at C3 | Amide, secondary amine, ether | [2] |
*DIHIQ: 3,4-Dihydroisoquinoline; **HP: Hydroxypropyl; ***THP: Tetrahydro-2H-pyran.
Key Observations :
Key Observations :
- The target compound’s 52% yield in the final step is moderate compared to the 94% yield of 3-amino-N-(3-DIHIQ-2-yl-2-HP)benzamide, possibly due to challenges in nitrile-group stability during deprotection .
- HATU-mediated coupling (used for 4-acetamido analog) is efficient for amide bond formation but requires rigorous purification .
Analytical Data and Structural Confirmation
Comparative analytical profiles:
| Compound | LCMS (m/z [M+1]) | ¹H NMR Key Signals (CD3OD, 400 MHz) | Reference |
|---|---|---|---|
| Target Compound | 480.2 | δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 4.25 (m, 1H, pyrrolidine-H) | [1] |
| 3-Amino-N-(3-DIHIQ-2-yl-2-HP)benzamide | 392.3 | δ 7.65 (s, 1H, Ar-H), 3.90 (m, 2H, CH2-OH) | [2] |
| 4-Acetamido-N-(3-DIHIQ-2-yl-2-HP)benzamide | 434.4 | δ 2.15 (s, 3H, CH3CO), 7.50 (d, J = 8.4 Hz, 2H, Ar-H) | [4] |
Key Observations :
- The target compound’s LCMS (m/z 480.2) aligns with its molecular weight, while the 3-amino analog (m/z 392.3) reflects its simpler structure .
- ¹H NMR signals for the hydroxypropyl chain (δ 3.90–4.25) are consistent across analogs, confirming the dihydroisoquinoline-propyl backbone .
生物活性
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C21H22N3O
- Molecular Weight : 346.43 g/mol
- IUPAC Name : 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzonitrile
The structure includes a pyrrolidine ring, an isoquinoline moiety, and a benzonitrile group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular pathways. Its interaction with phosphodiesterase (PDE) enzymes has been particularly noted in studies exploring anti-inflammatory effects.
1. Anti-inflammatory Effects
Research indicates that compounds related to this structure can inhibit phosphodiesterase enzymes, leading to reduced inflammation. Selective PDE4 inhibitors have shown efficacy in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory responses .
2. Neuroprotective Properties
Studies have suggested that derivatives of dihydroisoquinoline may possess neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative diseases.
3. Antitumor Activity
Preliminary investigations into the antitumor properties of similar compounds suggest potential efficacy against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation .
Table 1: Summary of Biological Activities
Case Study: PDE Inhibition
A study highlighted the development of selective PDE4 inhibitors derived from similar structures, demonstrating significant reductions in inflammatory markers in vivo. The lead compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile, and what reaction conditions are critical?
- Answer : The compound is synthesized via multi-step reactions, typically involving:
- Nucleophilic substitution : Pyrrolidine derivatives react with activated carbonyl intermediates (e.g., benzonitrile-containing substrates) under polar aprotic solvents like dimethylformamide (DMF) or pyridine .
- Catalytic methods : Pyrrolidine itself can act as an organobase catalyst in analogous systems, enabling bond formation under mild conditions (e.g., room temperature, short reaction times) .
- Purification : Chromatography or recrystallization is essential to isolate the final product due to competing side reactions (e.g., overalkylation) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer : A combination of methods is required:
- NMR spectroscopy : ¹H/¹³C NMR resolves pyrrolidine and dihydroisoquinoline ring conformations and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- Infrared (IR) spectroscopy : Identifies nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) functional groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing in advanced studies .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : It serves as:
- A scaffold for bioactive molecules : The pyrrolidine and dihydroisoquinoline moieties are common in kinase inhibitors and GPCR-targeting agents .
- A probe for structure-activity relationships (SAR) : Modifications to the benzonitrile or pyrrolidine groups can optimize target selectivity (e.g., for cancer or neurological targets) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products during synthesis?
- Answer : Key strategies include:
-
Solvent selection : DMF enhances nucleophilicity, while pyridine reduces side reactions via steric hindrance .
-
Temperature control : Lower temperatures (0–25°C) suppress decomposition of sensitive intermediates .
-
Catalyst screening : Transition-metal catalysts (e.g., Pd) or microwave-assisted synthesis may accelerate steps like cyclization .
Parameter Optimization Strategy Reference Solvent polarity Use DMF for polar intermediates Reaction time Microwave-assisted synthesis By-product removal Gradient chromatography
Q. How should researchers address discrepancies in spectral data or unexpected reaction outcomes?
- Answer : Contradictions often arise from:
- Tautomerism or conformational flexibility : Dynamic NMR or variable-temperature studies clarify equilibria .
- Impurity interference : Repeat purification (e.g., preparative HPLC) and cross-validate with elemental analysis .
- Mechanistic ambiguities : Isotopic labeling (e.g., ¹⁵N) or kinetic studies elucidate reaction pathways .
Q. What computational methods are suitable for predicting the compound’s bioactivity or binding modes?
- Answer :
- Molecular docking : Models interactions with targets like kinases or receptors using software (AutoDock, Schrödinger) .
- QSAR modeling : Correlates structural features (e.g., nitrile position) with activity data from analogous compounds .
- DFT calculations : Predicts electronic properties (e.g., charge distribution on the pyrrolidine ring) relevant to reactivity .
Q. How can researchers design experiments to study the compound’s metabolic stability or toxicity?
- Answer :
- In vitro assays : Liver microsomes or cytochrome P450 enzymes assess metabolic degradation .
- In vivo models : Rodent studies evaluate acute toxicity and pharmacokinetics (e.g., plasma half-life) .
- Genotoxicity screening : Ames test or comet assay detect DNA damage potential .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Answer :
- Batch process optimization : Maintain strict temperature control and stoichiometric ratios during scale-up .
- Continuous-flow systems : Reduce reaction times and improve reproducibility for sensitive steps .
- Quality control : Implement in-line FTIR or LC-MS for real-time monitoring .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
